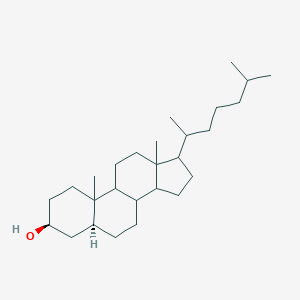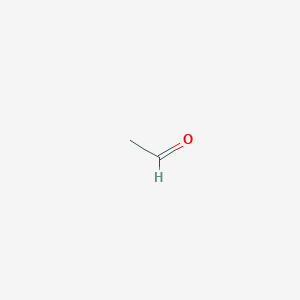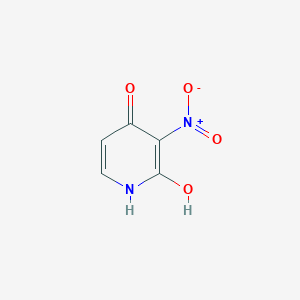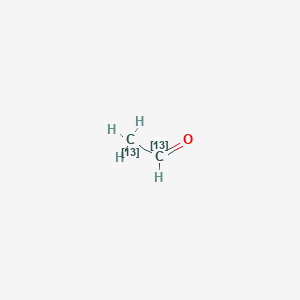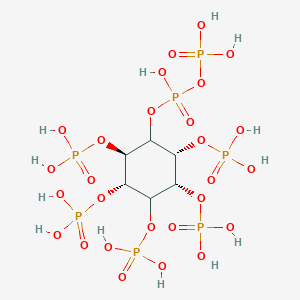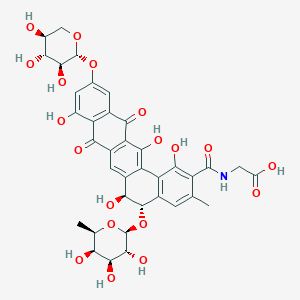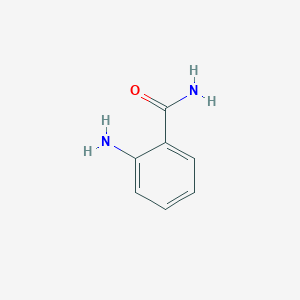![molecular formula C28H44O8 B116561 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one CAS No. 151030-83-0](/img/structure/B116561.png)
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, commonly known as Decoyinine, is a natural product isolated from the fermentation broth of Streptomyces sp. It is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Decoyinine has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mecanismo De Acción
Decoyinine acts as a competitive inhibitor of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, binding to the active site of the enzyme and blocking its catalytic activity. The spiroketal structure of Decoyinine is believed to mimic the transition state of the 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one-catalyzed reaction, allowing it to bind tightly to the enzyme and inhibit its activity.
Efectos Bioquímicos Y Fisiológicos
Decoyinine has been shown to affect a wide range of biochemical and physiological processes, including immune function, inflammation, and cancer. Inhibition of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one by Decoyinine can lead to the accumulation of adenosine, which can activate adenosine receptors and modulate immune responses. Decoyinine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Decoyinine has been investigated as a potential anti-cancer agent, as 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one is overexpressed in many types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Decoyinine is a potent and selective inhibitor of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, making it a valuable tool compound for investigating the role of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one in various biological processes. However, its low yield and high cost can limit its use in large-scale experiments. In addition, Decoyinine has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of Decoyinine and its applications in scientific research. One area of interest is the development of more efficient and scalable synthesis methods to increase the availability of Decoyinine for research purposes. Another area of interest is the investigation of the effects of Decoyinine on specific signaling pathways and cellular functions. In addition, Decoyinine derivatives and analogs could be synthesized and tested for their potential as novel therapeutics for immune disorders, inflammation, and cancer.
Métodos De Síntesis
Decoyinine can be synthesized through a multi-step process starting from commercially available starting materials. One of the most common methods involves the condensation of 1,3-cyclohexanedione with 1-decanol to form a spiroketal intermediate, which is then oxidized and cyclized to form Decoyinine. The yield of this synthesis method is relatively low, and alternative methods are being explored to improve the efficiency and scalability of the process.
Aplicaciones Científicas De Investigación
Decoyinine has been widely used as a tool compound in scientific research to investigate the role of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one in various biological processes. 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one is involved in the metabolism of purine nucleosides, which play important roles in DNA and RNA synthesis, energy metabolism, and signaling pathways. Inhibition of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one by Decoyinine can lead to the accumulation of adenosine and other purine nucleosides, which can affect cellular functions and signaling pathways.
Propiedades
Número CAS |
151030-83-0 |
|---|---|
Nombre del producto |
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one |
Fórmula molecular |
C28H44O8 |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
6'-decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one |
InChI |
InChI=1S/C28H44O8/c1-2-3-4-5-6-7-8-9-10-19-11-21-12-23(19,13-21)24(14-21)15-22-16-25(24,17-22)27(32,33)28(34,35)26(30,31)20(29)36-18-22/h19,30-35H,2-18H2,1H3 |
Clave InChI |
XUEBMKSAZLJQFN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC23CC1(C2)C4(C3)CC56CC4(C5)C(C(C(C(=O)OC6)(O)O)(O)O)(O)O |
SMILES canónico |
CCCCCCCCCCC1CC23CC1(C2)C4(C3)CC56CC4(C5)C(C(C(C(=O)OC6)(O)O)(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



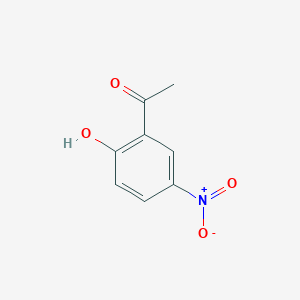
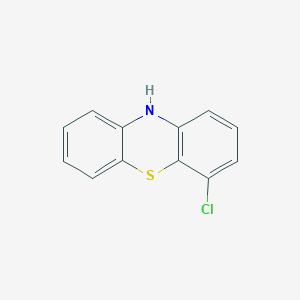
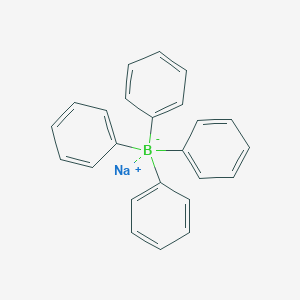
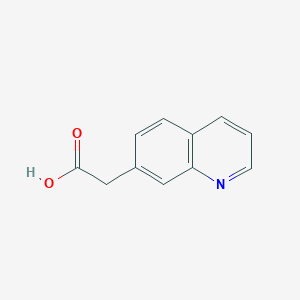
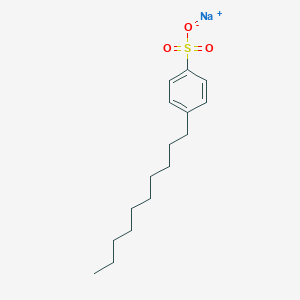
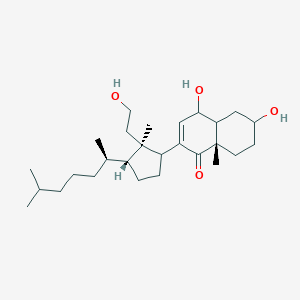
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
